5-Methoxy-2-methyl-4H-chromen-4-one
Overview
Description
5-Methoxy-2-methyl-4H-chromen-4-one: is a heterocyclic compound belonging to the chromenone family. It is characterized by a chromenone core structure with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Methoxy-2-methyl-4H-chromen-4-one is through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For instance, the reaction between 5-methoxyresorcinol and ethyl acetoacetate under acidic conditions can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using mechanochemical methods. This involves the use of a high-speed ball mill mixer to facilitate the reaction under solvent-free conditions, which is both rapid and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include quinones, chromanols, and various substituted chromenones .
Scientific Research Applications
5-Methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological effects of 5-Methoxy-2-methyl-4H-chromen-4-one are primarily due to its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it induces apoptosis through the activation of caspases and the inhibition of cell proliferation .
Comparison with Similar Compounds
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
- 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
- 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
Comparison: 5-Methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the presence of the methoxy group at the 5-position enhances its antioxidant properties, while the methyl group at the 2-position influences its reactivity in chemical reactions .
Properties
IUPAC Name |
5-methoxy-2-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-8(12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYWMHRGHYPDRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470597 | |
Record name | 2-methyl-5-methoxy-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22105-23-3 | |
Record name | 2-methyl-5-methoxy-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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